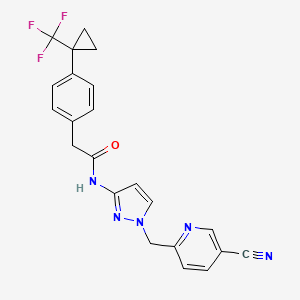
ACT-709478
Vue d'ensemble
Description
L'apinocaaltamide est un composé carboxamide secondaire qui résulte de la condensation formelle du groupe carboxy de l'acide {4-[1-(trifluorométhyl)cyclopropyl]phényl}acétique avec le groupe amino du 6-[(3-amino-1H-pyrazol-1-yl)méthyl]pyridine-3-carbonitrile . C'est un bloqueur sélectif des canaux calciques de type T, disponible par voie orale, qui est étudié comme un nouveau traitement potentiel de l'épilepsie .
Applications De Recherche Scientifique
L'apinocaaltamide a plusieurs applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme outil de recherche pour étudier les bloqueurs des canaux calciques et leurs effets.
Biologie : Le composé est étudié pour son rôle dans la modulation des canaux calciques dans les systèmes biologiques.
Médecine : L'apinocaaltamide fait l'objet d'une étude pour son utilisation potentielle dans le traitement de l'épilepsie et d'autres troubles neurologiques
Industrie : Le composé est utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence dans la découverte de médicaments
Mécanisme d'action
L'apinocaaltamide exerce ses effets en bloquant sélectivement les canaux calciques de type T. Il cible les sous-types Cav3.1, Cav3.2 et Cav3.3 de ces canaux . En inhibant l'influx de calcium à travers ces canaux, l'apinocaaltamide peut moduler l'excitabilité neuronale et réduire l'apparition de crises .
Mécanisme D'action
Target of Action
ACT-709478 primarily targets T-type voltage-gated calcium channels (Cav3.1, Cav3.2, Cav3.3) . These channels play a crucial role in various physiological processes, including neuronal excitability and synaptic transmission .
Mode of Action
As a selective T-type calcium channel blocker, this compound inhibits the function of these channels . By blocking these channels, the compound can modulate the flow of calcium ions, which are essential for signal transduction in neurons .
Biochemical Pathways
These channels are involved in various physiological processes, including neuronal excitability and synaptic transmission . By blocking these channels, this compound could potentially alter these processes, leading to its therapeutic effects.
Pharmacokinetics
This compound exhibits good pharmacokinetic properties. The maximum plasma concentration (Cmax) is reached within 3 to 4 hours for doses up to 60 mg, and within 20 to 28 hours for doses above 60 mg . The terminal half-life ranges from 36 to 43 hours across all dose levels . These properties suggest that this compound has a favorable absorption, distribution, metabolism, and excretion (ADME) profile.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of T-type calcium channels. By blocking these channels, this compound can modulate the flow of calcium ions, which are essential for signal transduction in neurons . This could potentially lead to a decrease in neuronal excitability, which is often elevated in conditions like epilepsy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, food intake can affect the drug’s pharmacokinetics, with a 1.6-fold increase in Cmax observed in fed compared to fasted conditions . Furthermore, the compound’s action may also be influenced by factors such as the patient’s health status, genetic factors, and concomitant medications .
Méthodes De Préparation
L'apinocaaltamide peut être synthétisé par la condensation formelle du groupe carboxy de l'acide {4-[1-(trifluorométhyl)cyclopropyl]phényl}acétique avec le groupe amino du 6-[(3-amino-1H-pyrazol-1-yl)méthyl]pyridine-3-carbonitrile . Les conditions réactionnelles et les méthodes spécifiques de production industrielle ne sont pas largement documentées, mais on sait que le composé est synthétisé à des fins de recherche et est disponible à diverses puretés et quantités .
Analyse Des Réactions Chimiques
L'apinocaaltamide subit divers types de réactions chimiques, notamment :
Oxydation et réduction :
Substitution : L'apinocaaltamide peut participer à des réactions de substitution, en particulier celles impliquant ses groupes fonctionnels.
Réactifs et conditions courants : Les réactifs et les conditions typiques pour ces réactions ne sont pas largement détaillés dans la littérature.
Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Comparaison Avec Des Composés Similaires
L'apinocaaltamide est unique parmi les bloqueurs des canaux calciques en raison de sa sélectivité pour les canaux calciques de type T et de ses applications thérapeutiques potentielles dans l'épilepsie. Des composés similaires comprennent :
Isradipine : Un bloqueur des canaux calciques dihydropyridinique utilisé pour l'hypertension.
Diltiazem : Un bloqueur des canaux calciques utilisé pour traiter l'hypertension et gérer l'angine de poitrine stable chronique.
Nisoldipine : Un bloqueur des canaux calciques utilisé pour l'hypertension.
L'apinocaaltamide se distingue par son action spécifique sur les canaux calciques de type T et son statut d'investigation pour le traitement de l'épilepsie .
Propriétés
IUPAC Name |
N-[1-[(5-cyanopyridin-2-yl)methyl]pyrazol-3-yl]-2-[4-[1-(trifluoromethyl)cyclopropyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5O/c23-22(24,25)21(8-9-21)17-4-1-15(2-5-17)11-20(31)28-19-7-10-30(29-19)14-18-6-3-16(12-26)13-27-18/h1-7,10,13H,8-9,11,14H2,(H,28,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYANGLAZUZYFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)CC(=O)NC3=NN(C=C3)CC4=NC=C(C=C4)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1838651-58-3 | |
| Record name | ACT-709478 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1838651583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACT-709478 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16241 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Apinocaltamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z7U1U8Z9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


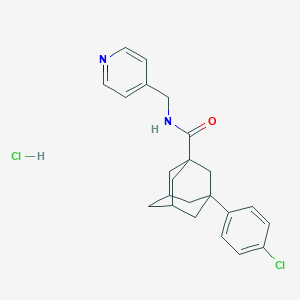
![3-(4-chlorophenyl)-N-[(3,4-dihydroxyphenyl)methyl]adamantane-1-carboxamide](/img/structure/B605087.png)
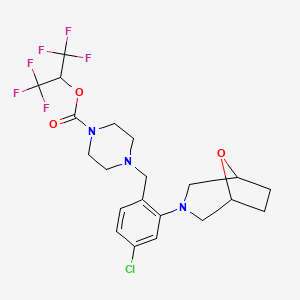
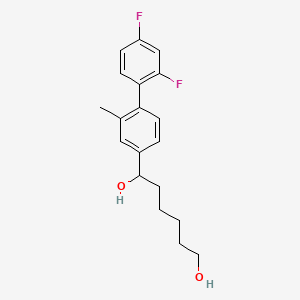


![N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate](/img/structure/B605098.png)
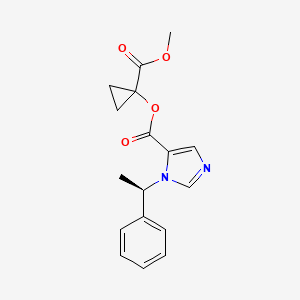
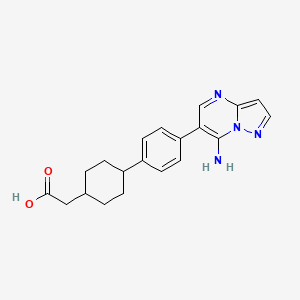
![Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-](/img/structure/B605104.png)
![2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate](/img/structure/B605106.png)
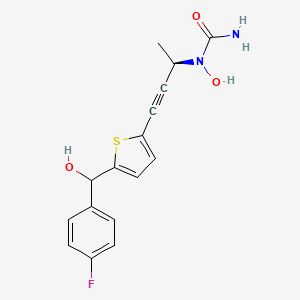
![(E)-but-2-enedioic acid;2-[3-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propylsulfanyl]-1H-pyrimidin-6-one;dihydrate](/img/structure/B605110.png)

